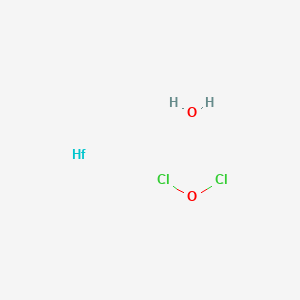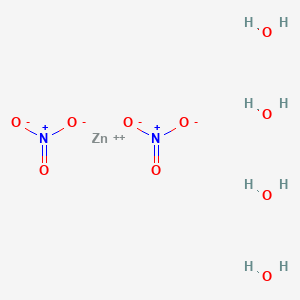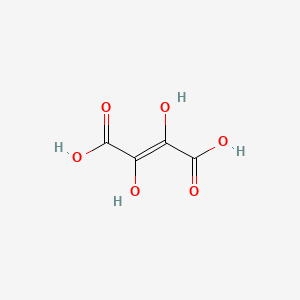
Hafnium oxychloride hydrate
Vue d'ensemble
Description
Hafnium oxychloride hydrate: is a chemical compound with the formula HfOCl2 · xH2O . It is a white crystalline substance that is highly pure, often used in various scientific and industrial applications. The compound is known for its high purity, typically excluding zirconium, and is available in different degrees of hydration .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Hafnium oxychloride hydrate is a complex inorganic compound Hafnium compounds are known to interact with various elements and compounds, including halogens, oxygen, nitrogen, carbon, boron, sulfur, and silicon .
Mode of Action
It’s known that hafnium tends to form inorganic compounds in the oxidation state of +4 . In the process of forming hafnium oxide nanoparticles, this compound interacts with sodium hydroxide (NaOH) to adjust the pH . The formation of these nanoparticles is influenced by factors such as aging temperature, concentration of NaOH, and reaction time .
Biochemical Pathways
Hafnium compounds are known to interact with various elements and compounds, suggesting that they may influence a range of biochemical processes .
Result of Action
It’s known that hafnium compounds can react with various elements and compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of hafnium oxide nanoparticles from this compound is influenced by factors such as aging temperature, concentration of NaOH, and reaction time . These factors can potentially influence the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hafnium oxychloride hydrate can be synthesized through several methods. One common method involves the reaction of hafnium tetrachloride (HfCl4) with water. The reaction conditions, such as temperature and concentration, can be adjusted to obtain the desired degree of hydration .
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving hafnium oxide (HfO2) in hydrochloric acid (HCl). The solution is then evaporated to crystallize the this compound. This method ensures high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hafnium oxychloride hydrate undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it can hydrolyze to form hafnium hydroxide and hydrochloric acid.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: The chloride ions in this compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.
Substitution: Various anions can be introduced to replace chloride ions.
Major Products Formed:
Hydrolysis: Hafnium hydroxide and hydrochloric acid.
Oxidation and Reduction: Products depend on the specific redox reaction.
Substitution: New hafnium compounds with different anions.
Applications De Recherche Scientifique
Hafnium oxychloride hydrate has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Zirconium oxychloride hydrate: Similar in structure and properties due to the close relationship between hafnium and zirconium.
Hafnium tetrachloride: Another hafnium compound used in various applications, but differs in its reactivity and uses.
Hafnium oxide: A product of the hydrolysis of hafnium oxychloride hydrate, widely used in electronics and optics.
Uniqueness: this compound is unique due to its high purity and specific hydration levels, which make it suitable for specialized applications in scientific research and industry. Its ability to form hafnium oxide nanoparticles is particularly valuable in materials science and catalysis .
Propriétés
IUPAC Name |
chloro hypochlorite;hafnium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2O.Hf.H2O/c1-3-2;;/h;;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPMNFKQNLGIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O(Cl)Cl.[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2HfO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721715 | |
| Record name | chloro hypochlorite;hafnium;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15461-28-6 | |
| Record name | chloro hypochlorite;hafnium;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15461-28-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Thiazolo[5,4-e]indazole](/img/structure/B579017.png)

![Cyclopenta[cd]pleiadene](/img/structure/B579020.png)







![2-Allyl-5-chloro-1H-benzo[d]imidazole](/img/structure/B579036.png)

